molecular formula C21H13Cl2NO3S B2723166 [4-(3,5-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone CAS No. 1114850-44-0

[4-(3,5-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone

Cat. No.: B2723166
CAS No.: 1114850-44-0
M. Wt: 430.3
InChI Key: MAGGSCJJFXJWSB-UHFFFAOYSA-N
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Description

“4-(3,5-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone” is a potent and selective CB2 inverse agonist, which acts as a noncompetitive inhibitor of CP 55,940 . It has been determined to regulate microglial activation, in terms of chemokine expression and cell morphology . The molecule possesses acceptable biopharmaceutical properties .


Molecular Structure Analysis

The molecular formula of the compound is C22H15Cl2NO3S . The average mass is 444.330 Da and the mono-isotopic mass is 443.014984 Da . The structure is non-planar and possesses C1 point group symmetry .

Scientific Research Applications

Environmental Impacts and Risks of Similar Compounds

Occurrences and Toxicities of Related Compounds:

  • A review on Benzophenone-3 (BP-3), commonly used in sunscreens, highlights its widespread environmental presence and potential ecotoxicological risks due to its lipophilic, photostable, and bioaccumulative properties. BP-3 and its metabolites have been detected in various environmental and biological matrices, indicating its pervasive exposure and the consequent ecological and health concerns (Kim & Choi, 2014).

Applications in Environmental Remediation

Redox Mediators in Organic Pollutants Treatment:

  • The use of redox mediators in conjunction with oxidoreductive enzymes presents a promising approach for the remediation of recalcitrant organic pollutants. This enzymatic method, enhanced by redox mediators, significantly improves the degradation efficiency of pollutants, showing potential for broader applications in industrial effluent treatment (Husain & Husain, 2007).

Potential for Antioxidant and Anticancer Activities

Antioxidant Capacity and Reaction Pathways:

  • A study on the antioxidant capacity of compounds through ABTS/PP decolorization assay discusses the reaction pathways and the potential of certain antioxidants to form coupling adducts. This insight into the reaction mechanisms can inform the development of novel antioxidants with specific applications in preventing oxidative stress and related cellular damage (Ilyasov et al., 2020).

Properties

IUPAC Name

[4-(3,5-dichlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl2NO3S/c22-15-10-16(23)12-17(11-15)24-13-20(21(25)14-6-2-1-3-7-14)28(26,27)19-9-5-4-8-18(19)24/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGGSCJJFXJWSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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